molecular formula C12H17FN2 B2952140 1-[1-(3-Fluorophenyl)ethyl]piperazine CAS No. 516447-14-6

1-[1-(3-Fluorophenyl)ethyl]piperazine

Cat. No.: B2952140
CAS No.: 516447-14-6
M. Wt: 208.28
InChI Key: IWMQSFIWSOPWQP-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Piperazine (B1678402) Scaffold in Drug Discovery

The journey of piperazine in medicine began in the early 20th century when it was introduced as an anthelmintic agent to treat parasitic worm infections. wikipedia.orgtaylorandfrancis.com Its mode of action involves paralyzing parasites, allowing the host to easily expel them. wikipedia.org This initial therapeutic application, however, only scratched the surface of its potential.

Over the decades, medicinal chemists discovered that the piperazine moiety is a highly versatile scaffold. tandfonline.com Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. nih.govtandfonline.com The two nitrogen atoms provide sites for substitution, allowing for the creation of vast libraries of compounds with diverse biological activities. researchgate.net This adaptability has led to the incorporation of the piperazine ring into drugs across numerous therapeutic areas, including antipsychotics (clozapine), antidepressants (vortioxetine), and anticancer agents (imatinib). researchgate.netmdpi.com The piperazine scaffold is often used to improve a drug's solubility, basicity, and ability to interact with biological targets. nih.govtandfonline.com Its chemical reactivity facilitates its easy insertion into complex molecules, making it a valuable tool in drug design and development. tandfonline.comnih.gov

The significance of piperazine is underscored by the large number of drugs containing this heterocycle that have received FDA approval. researchgate.netnih.gov Its ability to act as a linker between different pharmacophoric groups or as a core structure for interacting with target macromolecules cements its status as an indispensable component in the medicinal chemist's toolbox. tandfonline.comtandfonline.com

Prevalence of Fluorinated Aryl Piperazines in Contemporary Research

In modern drug discovery, the strategic incorporation of fluorine atoms into drug candidates has become a widespread and powerful strategy. nih.gov The combination of a fluorine atom with an aryl piperazine structure is a common motif in contemporary research, leveraging the beneficial properties of both components.

Fluorine, being the most electronegative element, possesses unique properties that can dramatically improve a drug's profile. nih.govresearchgate.net Its small size means it rarely causes significant steric hindrance. benthamscience.com Judicious placement of fluorine can:

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically vulnerable sites on a drug molecule, preventing its breakdown by enzymes and prolonging its therapeutic effect. nih.gov

Improve Potency and Binding Affinity: Fluorine's strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, like the amines in the piperazine ring, which can lead to stronger interactions with biological targets. nih.govresearchgate.net

Increase Bioavailability: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. researchgate.netresearchgate.net

The number of fluorinated drugs approved by regulatory bodies has grown substantially, highlighting the success of this approach. nih.govmdpi.com When this strategy is applied to the aryl piperazine scaffold, it creates a class of compounds with enhanced potential for treating a wide range of conditions, particularly those affecting the central nervous system, where blood-brain barrier penetration is crucial. researchgate.netmdpi.com

Overview of Research Approaches for Analogues Bearing the 1-[1-(3-Fluorophenyl)ethyl]piperazine Moiety

While extensive research on a broad library of direct analogues of this compound is not widely published, the general research approaches for this class of compounds are well-established in medicinal chemistry. The development of analogues typically involves systematic structural modifications to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: The synthesis of analogues of this compound primarily involves modifications at two key positions: the second nitrogen atom of the piperazine ring and the fluorophenyl group.

N-Alkylation/N-Arylation: The most common approach is the functionalization of the free secondary amine on the piperazine ring. This is typically achieved through nucleophilic substitution reactions with various alkyl halides or through more complex coupling reactions like the Buchwald-Hartwig amination for adding aryl groups. nih.govmdpi.com This allows for the introduction of a wide variety of substituents to probe interactions with the target protein.

Modification of the Phenyl Ring: Analogues can be created by changing the position of the fluorine atom on the phenyl ring (e.g., to the 2- or 4-position) or by introducing other substituents (e.g., chloro, methyl, methoxy (B1213986) groups) to assess their electronic and steric effects on activity.

Changes to the Ethyl Linker: The ethyl group connecting the fluorophenyl ring to the piperazine can also be modified, for instance, by altering its length or rigidity, although this is a more complex synthetic undertaking.

Biological Evaluation: Once synthesized, these analogues are subjected to a battery of biological tests to determine their pharmacological profile. For arylpiperazine derivatives, which frequently target central nervous system receptors, evaluation often includes:

Receptor Binding Assays: To determine the affinity and selectivity of the compounds for specific targets, such as dopamine (B1211576), serotonin (B10506), or adrenergic receptors. nih.gov

Functional Assays: To determine if a compound acts as an agonist, antagonist, or modulator at its target receptor.

In Vitro ADME Screening: To assess properties like metabolic stability in liver microsomes, cell permeability, and potential for drug-drug interactions. researchgate.net

The data gathered from these studies allow researchers to build a comprehensive understanding of how structural changes impact the biological activity of the this compound scaffold, guiding the design of future analogues with improved therapeutic potential. The table below illustrates hypothetical modifications and their potential impact based on general principles observed for similar compounds.

Modification to Parent Compound Rationale Potential Impact on Activity/Properties
Substitution at Piperazine N4 Explore new binding interactions with target.Alter receptor affinity, selectivity, and solubility.
Moving Fluorine to 4-position Alter electronic distribution of the phenyl ring.Change binding affinity and metabolic stability.
Replacing Fluorine with Chlorine Introduce different halogen bond interactions.Modify lipophilicity and binding characteristics.
Adding a Methyl Group to Phenyl Ring Introduce steric bulk and change lipophilicity.Affect selectivity and metabolism.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(3-fluorophenyl)ethyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-10(15-7-5-14-6-8-15)11-3-2-4-12(13)9-11/h2-4,9-10,14H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMQSFIWSOPWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 1 1 3 Fluorophenyl Ethyl Piperazine and Its Derivatives

Established Methodologies for Piperazine (B1678402) Ring Construction and Alkylation

The piperazine ring is a common scaffold in pharmacologically active molecules due to its versatile chemical properties and ability to modulate physicochemical characteristics like solubility. Its synthesis and substitution are well-established fields in organic chemistry.

A classical and direct method for constructing the N-aryl piperazine core involves the reaction of an appropriate aniline (B41778) with a bis(2-haloethyl)amine, such as bis(2-chloroethyl)amine (B1207034). This reaction proceeds via a double nucleophilic substitution, where the aniline nitrogen atom displaces the two halide leaving groups to form the six-membered heterocyclic ring. nih.gov This approach is particularly effective for creating 1-arylpiperazines from the corresponding anilines in a single synthetic operation. amanote.com

For instance, 3-(trifluoromethyl)aniline (B124266) can be reacted with bis(2-chloroethyl)amine to form 1-[3-(trifluoromethyl)phenyl]piperazine. amanote.com The reaction is typically carried out in a high-boiling solvent to facilitate the cyclization. This method provides a direct route to the N-aryl piperazine core, which can then be further functionalized.

Nucleophilic substitution is a cornerstone of piperazine chemistry, used both for introducing aryl groups and for subsequent alkylation. nih.gov When a pre-formed piperazine ring is the starting material, N-arylation can be achieved through several powerful cross-coupling reactions. The Buchwald-Hartwig amination (a palladium-catalyzed reaction) and the Ullmann-Goldberg reaction (a copper-catalyzed reaction) are prominent methods for forming the aryl-nitrogen bond between piperazine and an aryl halide. nih.gov Aromatic nucleophilic substitution (SNAr) is also a viable route, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov

Once the 1-arylpiperazine or piperazine itself is obtained, the introduction of the alkyl side chain, such as the 1-(3-fluorophenyl)ethyl group, is typically achieved through N-alkylation. This is a standard nucleophilic substitution reaction where a nitrogen atom of the piperazine ring attacks an alkyl halide or a similar substrate with a good leaving group (e.g., a tosylate or mesylate). nih.gov To achieve mono-alkylation and avoid the formation of undesired dialkylated products, several strategies can be employed, such as using a large excess of piperazine or protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc), which can be removed after the alkylation step. researchgate.net

Introduction of the 1-(3-Fluorophenyl)ethyl Moiety

The 1-(3-fluorophenyl)ethyl fragment is a critical component that often imparts specific pharmacological properties. Its synthesis, particularly in a stereochemically pure form, requires specialized asymmetric methods.

The most direct pathway to the chiral 1-(3-fluorophenyl)ethyl moiety involves the asymmetric reduction of the prochiral ketone, 3'-fluoroacetophenone. This transformation yields chiral 1-(3-fluorophenyl)ethanol, which can then be converted into a suitable electrophile (e.g., a halide or sulfonate) for the alkylation of piperazine.

Both biocatalytic and chemocatalytic methods are effective for this reduction. Biocatalysis, using whole-cell systems or isolated enzymes like carbonyl reductases, offers high enantioselectivity under mild conditions. nih.govnih.gov For example, studies on the analogous compound (R)-1-[3-(trifluoromethyl)phenyl]ethanol have shown that recombinant E. coli cells expressing a carbonyl reductase can reduce the corresponding ketone with excellent enantiomeric excess (>99.9% ee). nih.gov Various microorganisms have been identified that can asymmetrically reduce a range of prochiral ketones to their corresponding optically active alcohols with high yields and enantioselectivity. nih.gov

Alternatively, chemical methods using chiral catalysts, such as metal complexes with chiral ligands (e.g., those based on ruthenium or rhodium), can achieve highly efficient and atom-economical asymmetric reduction. Another key strategy for producing chiral amines is the stereoselective addition to or asymmetric reduction of fluorinated N-tert-butylsulfinyl imines, which provides a versatile route to various fluorinated chiral amines. beilstein-journals.org

Table 1: Comparison of Asymmetric Reduction Methods for Ketone Precursors
MethodCatalyst TypeKey FeaturesTypical Enantiomeric Excess (ee)
Biocatalysis Whole cells (e.g., E. coli, Rhodotorula) or isolated enzymes (Carbonyl Reductase)Mild reaction conditions, high stereoselectivity, environmentally friendly. nih.govnih.gov>99% nih.gov
Chemocatalysis Chiral metal complexes (e.g., Ru, Rh, Mn-based)High efficiency, atom-economical, broad substrate scope. nih.gov97% to >99% nih.gov

The introduction of fluorine into aromatic rings is a key step in synthesizing many pharmaceutical ingredients, as it can significantly modify properties like metabolic stability and binding affinity. google.com The 3-fluorophenyl group can be incorporated by starting with a commercially available fluorinated building block, such as 3-fluorobenzaldehyde (B1666160) or 3'-fluoroacetophenone.

When such precursors are unavailable, synthetic routes must be employed. Modern methods for fluorination include electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or nucleophilic fluorination (e.g., the Halex process), although the latter typically requires an activated aromatic ring. rsc.org For building the carbon skeleton, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are highly effective. This method can form a C-C bond between a boronic acid derivative and an aryl halide, allowing for the construction of complex fluorinated biphenyls and other aryl structures.

Derivatization and Functionalization Strategies for Structural Diversification

To explore structure-activity relationships and optimize molecular properties, the 1-[1-(3-fluorophenyl)ethyl]piperazine scaffold can be subjected to various derivatization and functionalization reactions. The remaining secondary amine on the piperazine ring provides a convenient handle for a wide range of chemical modifications.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation/Arylation: Introduction of further alkyl or aryl groups via nucleophilic substitution or cross-coupling reactions. nih.gov

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated derivatives. nih.gov

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Furthermore, recent advances in C-H functionalization provide powerful tools for directly modifying the carbon atoms of the piperazine ring itself. Photoredox catalysis, for instance, can enable the direct coupling of N-protected piperazines with aromatic compounds to create α-aryl-substituted piperazines, offering novel vectors for structural diversification. These strategies allow for the systematic modification of the parent compound to generate a library of derivatives for further investigation.

Table 2: Common Derivatization Reactions for the Piperazine Moiety
Reaction TypeReagent(s)Functional Group IntroducedReference
Acylation Acyl Halide / AnhydrideAmide
Reductive Amination Aldehyde / Ketone, Reducing AgentSubstituted Alkyl nih.gov
Urea Formation IsocyanateUreaN/A
C-H Arylation Aryl Cyanide, Photoredox CatalystAryl (on ring carbon)
N-Alkylation Alkyl HalideAlkyl nih.gov

Stereochemical Considerations in 1 1 3 Fluorophenyl Ethyl Piperazine Research

Enantiomeric Purity and Separation Techniques in Piperazine (B1678402) Chemistry

The synthesis of chiral piperazine derivatives often results in a racemic mixture, necessitating separation into individual enantiomers to evaluate their distinct biological profiles. rsc.org Achieving high enantiomeric purity is crucial, as the therapeutic activity may reside in one enantiomer, while the other could be inactive or even contribute to adverse effects.

Several techniques are employed for the chiral separation of piperazine derivatives. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective method. nih.govmdpi.com For instance, chiral HPLC has been successfully used to separate diastereomeric mixtures of piperazine derivatives that were inseparable by normal silica (B1680970) gel chromatography. nih.gov Another powerful technique is capillary electrophoresis (CE), particularly with the use of chiral selectors like sulfated β-cyclodextrin. A study on the chiral separation of H1-antihistamine drugs, which are cationic piperazine derivatives, demonstrated the effectiveness of CE. nih.gov Optimal separation was achieved using a 100 mM phosphate (B84403) buffer (pH 6.0) with 34 mg/mL of sulfated β-cyclodextrin and 40% (v/v) methanol, showcasing the method's robustness and precision. nih.gov

Separation TechniqueChiral Selector/Stationary PhaseApplication ExampleReference
Chiral High-Performance Liquid Chromatography (HPLC)Chiralpak ICSeparation of diastereomeric piperazine derivatives nih.gov
Capillary Electrophoresis (CE)Sulfated β-cyclodextrin (S-β-CD)Chiral separation of H1-antihistamine piperazine derivatives nih.gov

Stereoselective Biological Activity Profiles of Chiral Piperazine Analogues

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its interaction with biological targets such as receptors and enzymes. For chiral piperazine analogues, enantiomers often exhibit significant differences in their biological activities. This stereoselectivity arises from the specific spatial orientation required for optimal binding to the chiral environment of the biological target.

For example, in a study of piperidine (B6355638) and piperazine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists, the stereochemistry of the core heterocycle played a crucial role in receptor affinity. nih.gov The replacement of a piperidine moiety with a piperazine ring significantly altered the binding affinity for the σ1 receptor. nih.gov Similarly, structural modifications and stereochemical variations in the piperazine ring can lead to stereoselective effects on biological activity. museonaturalistico.it The development of selective serotonin (B10506) reuptake inhibitors (SSRIs) and antipsychotic agents with improved therapeutic profiles has been achieved through such structural optimization of piperazine derivatives. museonaturalistico.it

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. rsc.orgrsc.org The ability to synthesize and test enantiomerically pure forms of these compounds is essential for understanding their structure-activity relationships and for developing safer and more effective drugs. rsc.orgnbinno.com

Conformational Analysis and Ligand-Target Binding Interactions

The biological activity of 1-[1-(3-Fluorophenyl)ethyl]piperazine is intrinsically linked to its three-dimensional shape and how it interacts with its biological target. Conformational analysis, which explores the different spatial arrangements of atoms in a molecule, is therefore crucial for understanding its pharmacological profile. The piperazine ring typically adopts a chair conformation. wikipedia.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying the conformational preferences and electronic properties of molecules. dergipark.org.trresearchgate.net A conformational analysis of the related compound 1-(4-fluorophenyl)piperazine (B120373) revealed that the molecule has multiple stable conformers, with the most stable having the lowest potential energy. dergipark.org.trresearchgate.net Such studies also provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity and drug-receptor interactions. dergipark.org.tr

Molecular docking studies can further elucidate the binding mode of piperazine derivatives to their target proteins. nih.gov These computational simulations predict the preferred orientation of a ligand when bound to a receptor, highlighting key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the complex. For instance, in a study of 2-substituted piperazines as α7 nicotinic acetylcholine (B1216132) receptor agonists, conformational analysis and molecular modeling showed that the preferred axial conformation of the substituent was crucial for binding. nih.gov This orientation placed the basic and pyridyl nitrogens in a specific arrangement that mimicked the natural ligand, nicotine. nih.gov Understanding these ligand-target binding interactions at a molecular level is fundamental for the rational design of new and improved therapeutic agents. biointerfaceresearch.com

Pharmacological Mechanisms of Action of 1 1 3 Fluorophenyl Ethyl Piperazine Analogues

Interactions with Monoamine Transporters

Analogues of 1-[1-(3-fluorophenyl)ethyl]piperazine have demonstrated significant interactions with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). These transporters are crucial for regulating the synaptic concentrations of their respective neurotransmitters, and their modulation can have profound effects on mood, cognition, and behavior.

Research into the structure-activity relationships of piperazine (B1678402) analogues has revealed that specific structural modifications can lead to high affinity for the dopamine transporter. For instance, a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, which share structural similarities with this compound, have been synthesized and evaluated for their DAT binding affinities. Within one such series, compound 14a demonstrated a significantly improved DAT affinity (Ki = 23 nM) compared to its parent compound 3b (Ki = 230 nM). nih.gov

Further studies on other related piperazine derivatives have also highlighted the importance of the arylpiperazine moiety for DAT interaction. For example, in a series of chlorophenylpiperazine (B10847632) analogues, several compounds displayed high affinity for DAT. sigmaaldrich.com The substitution pattern on the phenyl ring attached to the piperazine core plays a critical role in determining the potency and selectivity for DAT. The introduction of a 3-chloro substituent on the phenyl ring, as seen in 1-(3-chlorophenyl)-4-phenethylpiperazine, was found to preferentially increase affinity for the dopamine transporter, resulting in a highly selective DAT ligand.

The following table summarizes the dopamine transporter binding affinities for selected analogues:

CompoundDAT Ki (nM)
3b 230
14a 23

The interaction of this compound analogues with the serotonin transporter is a key aspect of their pharmacological profile. Structure-activity relationship studies have shown that modifications to the arylpiperazine structure can significantly influence SERT binding affinity and selectivity. For example, in the development of selective inhibitors of the dopamine transporter, several N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine were found to have up to 500-fold selectivity for DAT over SERT. researchgate.netnih.gov

In a series of bridged piperazine analogues of GBR 12909, a compound with a N-methyl-3,8-diaza[3.2.1]bicyclooctane moiety showed high selectivity at the DAT relative to the SERT (88- and 93-fold for binding and reuptake, respectively). sigmaaldrich.comresearchgate.net Conversely, other structural modifications on related piperazine scaffolds have been explored to enhance SERT affinity, aiming for dual or SERT-selective agents.

The following table provides an overview of the serotonin transporter binding affinities for selected analogues:

CompoundSERT Ki (nM)DAT/SERT Selectivity
Analogue of GBR 12909HighUp to 500-fold
Bridged Analogue 7Moderate88-fold

The norepinephrine transporter is another important target for this compound analogues. The affinity for NET can be modulated by structural changes to the molecule. In the same series of N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine mentioned earlier, some compounds exhibited about 170-fold selectivity for DAT over NET in binding and uptake inhibition assays. researchgate.netnih.gov

The following table summarizes the norepinephrine transporter binding affinities for selected analogues:

CompoundNET Ki (nM)DAT/NET Selectivity
Analogue of GBR 12909High~170-fold

Modulation of Serotonin Receptors (5-HT Subtypes)

Beyond their effects on monoamine transporters, analogues of this compound also interact with various serotonin receptor subtypes, which contributes to their complex pharmacology.

Arylpiperazine derivatives are a well-established class of ligands for the 5-HT1A receptor. Depending on the specific substitutions, these compounds can act as agonists, partial agonists, or antagonists at this receptor. Research has shown that derivatives of 1-(1-naphthyl)-piperazine and 1-(2,3-dimethylphenyl)-piperazine can be potent competitors at 5-HT1A receptors. nih.gov For instance, certain 1-aryl-4-[1-tetralin)alkyl]piperazines have demonstrated low IC50 values (0.3 nM) at 5-HT1A receptors, indicating high affinity. nih.gov

In a study of new 1-phenylpiperazinylpropyl derivatives of purine-2,6-dione, compounds with a phenylpropyl substituent in position 7 of the purine (B94841) ring showed distinct affinity for 5-HT1A receptors, with Ki values ranging from 8 to 50 nM, and behaved as postsynaptic 5-HT1A receptor antagonists in vivo. researchgate.net

The following table presents 5-HT1A receptor binding affinities for selected arylpiperazine analogues:

Compound5-HT1A Ki (nM)Functional Activity
1-(2-methoxyphenyl)piperazine derivative 0.3 (IC50)Not specified
Purine-2,6-dione derivative 12 8-50Antagonist

Analogues of this compound have also been investigated for their activity at 5-HT2 receptors, particularly the 5-HT2A subtype. Many atypical antipsychotic drugs possess 5-HT2A receptor antagonist properties, and this is a common feature of arylpiperazine derivatives. For example, a series of novel serotonin 5-HT2A receptor antagonists were derived from 4-phenylcyclohexane-5-spiro- and 5-methyl-5-phenyl-hydantoin, incorporating various arylpiperazine moieties. nih.gov Compounds containing a 4-fluorophenyl-1-piperazine fragment displayed high affinity for 5-HT2A receptors. nih.gov

In another study, long-chain arylpiperazine derivatives were designed to target a range of serotonin and dopamine receptors. Compound 9b in this series, which incorporates a biphenyl (B1667301) system, showed a Ki of 39.4 nM at the 5-HT2A receptor. nih.gov The nature of the aryl group attached to the piperazine is a key determinant of 5-HT2A receptor affinity.

The following table summarizes the 5-HT2A receptor binding affinities for selected analogues:

Compound5-HT2A Ki (nM)
4-fluorophenylpiperazine-hydantoin derivative High affinity
9b 39.4

Activity at Sigma Receptors (σ1, σ2)

Sigma receptors (σRs), comprising at least two subtypes, σ1 and σ2, are unique intracellular chaperone proteins implicated in a wide array of cellular functions and are considered valuable targets for therapeutic intervention in neurological disorders and cancer. rsc.orgresearchgate.net The piperazine scaffold is a common feature in many sigma receptor ligands.

Structure-activity relationship (SAR) studies reveal that the nature of the basic amine core is a critical determinant for both affinity and selectivity. For instance, in a series of histamine (B1213489) H3 receptor antagonists that also exhibit high sigma receptor affinity, the replacement of a piperazine ring with a piperidine (B6355638) moiety significantly enhanced affinity for the σ1 receptor. nih.govrepositoriosalud.es Comparing two closely related compounds, one with a piperazine core showed a σ1R affinity (Ki) of 1531 nM, whereas its piperidine counterpart displayed a much higher affinity with a Ki of 3.64 nM, indicating that the piperidine moiety is a key structural element for potent dual H3/σ1 receptor activity. nih.govrepositoriosalud.es

Nevertheless, piperazine derivatives themselves can exhibit potent, nanomolar affinity at sigma receptors. The binding is often driven by the basic amino moiety, which is typically protonated at physiological pH. rsc.org Generally, piperazine-containing compounds tend to show a higher affinity for the σ1 receptor compared to the σ2 receptor. nih.gov For example, in one series of compounds, piperazine derivatives consistently interacted more strongly with σ1R than σ2R. nih.gov Further modifications, such as the addition of oxime functionalities to homopiperazine (B121016) analogues, have been shown to increase binding affinity at the σ2 receptor, with one such compound demonstrating a Ki of 2.2 nM. nih.gov

Table 1: Sigma Receptor (σ1, σ2) Binding Affinities of Representative Piperazine/Piperidine Analogues
CompoundCore Structureσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Reference
Compound 1Piperidine3.216.1 rsc.org
Compound 3Piperidine8.951.3 rsc.org
Compound 4Piperazine1531224 nih.govrepositoriosalud.es
Compound 5Piperidine3.6413.6 nih.govrepositoriosalud.es
Compound 27Aryl Piperazine0.27N/A d-nb.info

Enzyme Modulation and Inhibition

The this compound scaffold has been integrated into molecules designed to inhibit various enzymes, demonstrating its utility in developing targeted enzyme modulators.

Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase that plays a central role in degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Its inhibition is a therapeutic strategy for various neurological and inflammatory diseases. researchgate.net The piperazine and piperidine scaffolds have been incorporated into novel reversible MAGL inhibitors. colab.wsnih.gov

SAR studies have provided insights into the structural requirements for potent MAGL inhibition. In a series of aryl sulfoxide (B87167) inhibitors, the chirality of a methyl substituent at the 3-position of a piperazine ring did not significantly impact inhibitory potency. nih.govchemrxiv.org However, the complete removal of this methyl group resulted in a tenfold decrease in activity, highlighting the importance of substitution on the piperazine ring for optimal interaction with the enzyme's active site. nih.govchemrxiv.org Further optimization by replacing a nitro group on the phenyl ring with fluorine maintained activity while reducing potential toxicity. nih.gov A trans-2,3-dimethyl substitution on the piperazine ring was found to significantly improve potency. nih.gov

Table 2: MAGL Inhibitory Activity of Representative Piperazine/Piperidine Analogues
CompoundCore StructureMAGL IC50 (nM)Inhibition TypeReference
Compound 7Benzylpiperidine133.9Reversible nih.gov
Compound 13Benzylpiperidine2.0Reversible, Competitive nih.gov
Compound ±43Methyl-substituted piperazine3.16 (pIC50 = 8.50)Reversible nih.gov
Compound 19Thiazole-5-carboxylate8.4N/A researchgate.net
Compound 20Thiazole-5-carboxylate7.6N/A researchgate.net

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine, and its selective inhibition is a validated strategy for the treatment of Parkinson's disease and other neurodegenerative disorders. mdpi.com Analogues featuring a (fluorophenyl)piperazine moiety have been identified as highly potent and selective MAO-B inhibitors. mdpi.comsemanticscholar.org

In a series of pyridazinone derivatives containing a (2-fluorophenyl)piperazine core, researchers identified compounds with MAO-B inhibitory activity in the low nanomolar range. mdpi.comsemanticscholar.org The most potent compound, T6, which features a bromine substituent at the meta-position of a phenyl hydrazone ring, exhibited an IC50 value of 0.013 µM for MAO-B. mdpi.com This was significantly more potent than its para-substituted counterpart (T7), demonstrating a clear positional effect. mdpi.com The SAR for para-substituents showed an inhibitory potency order of: -Cl (T3) > -N(CH3)2 (T12) > -OCH3 (T9) > -Br (T7) > -F (T5) > -CH3 (T11) > -H (T1). mdpi.com

The lead compounds T3 and T6 were found to be reversible and competitive inhibitors of MAO-B, with Ki values of 0.014 µM and 0.0071 µM, respectively. mdpi.comsemanticscholar.org Their high selectivity for MAO-B over MAO-A (Selectivity Index > 100) makes them promising candidates for further development. mdpi.com Other classes, such as piperazine-substituted chalcones, have also shown remarkable, reversible, and competitive inhibition of MAO-B, with a p-fluorinated derivative (PC10) having an IC50 of 0.65 µM. nih.gov

Table 3: MAO-B Inhibitory Activity of (2-Fluorophenyl)piperazine Analogues
CompoundSubstitutionMAO-B IC50 (µM)MAO-A IC50 (µM)Selectivity Index (SI)Ki (µM)Reference
T1p-H0.53>100>188.7N/A mdpi.com
T3p-Cl0.0394.19107.40.014 mdpi.comsemanticscholar.org
T6m-Br0.0131.57120.80.0071 mdpi.comsemanticscholar.org
T7p-Br0.31>100>322.6N/A mdpi.com
PC10p-F (Chalcone)0.6531.448.30.63 nih.gov

Autotaxin (ATX) is a secreted enzyme that produces the bioactive lipid lysophosphatidic acid (LPA), a signaling molecule involved in numerous pathophysiological processes, including fibrosis and cancer. nih.govmdpi.com The piperazine moiety is a key structural feature in several potent small-molecule ATX inhibitors, including the clinical candidate Zirtaxestat (GLPG1690) and the widely used research tool PF-8380. nih.govaacrjournals.orghra.nhs.uk

These molecules are not direct analogues of this compound but demonstrate the importance of the piperazine ring as a central linker connecting different pharmacophoric elements that occupy the active site and hydrophobic tunnel of the ATX enzyme. mdpi.com For example, in the development of GLPG1690, replacing a more basic piperidine linker with a piperazine ring was a key modification to reduce off-target effects, such as hERG inhibition, while maintaining potent ATX activity. aacrjournals.org

The optimization of the ATX inhibitor PF-8380 also involved modifications around the piperazine core to improve metabolic stability and safety profiles. aacrjournals.org These examples underscore the utility of the piperazine scaffold in designing potent and selective ATX inhibitors with drug-like properties.

Table 4: Inhibitory Potency of Piperazine-Containing ATX Inhibitors
CompoundATX IC50 (nM)Assay ConditionReference
PF-83801.7 - 2.8LPC hydrolysis nih.gov
GLPG1690 (Zirtaxestat)25Human whole blood hra.nhs.ukresearchgate.net
Compound 39 (PF-8380 analogue)≤ 1.7LPC hydrolysis mdpi.com
BBT-8776.9Ex vivo assay researchgate.net

Interactions with Equilibrative Nucleoside Transporters (ENTs)

Equilibrative nucleoside transporters (ENTs) are transmembrane proteins that facilitate the transport of nucleosides across cell membranes, playing a key role in nucleotide synthesis and adenosine (B11128) signaling. nih.govnih.gov The compound FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) and its analogues are novel inhibitors of ENTs, with a preference for the ENT2 subtype over ENT1. nih.govresearchgate.netovid.com

The (fluorophenyl)piperazine moiety is an essential component for the inhibitory activity of this class of compounds. SAR studies have demonstrated that the presence of a halogen substituent on the phenyl ring attached to the piperazine is crucial for the inhibitory effects on both ENT1 and ENT2. nih.govnih.gov Structural modifications to other parts of the FPMINT molecule, such as replacing the naphthalene (B1677914) moiety with a substituted benzene (B151609) ring, can modulate both the potency and selectivity for ENT1 and ENT2. nih.govnih.gov Among the tested analogues, compound 3c was identified as the most potent inhibitor. nih.govnih.gov

Kinetic studies revealed that these compounds act as irreversible and non-competitive inhibitors of ENTs. nih.govhku.hk They reduce the maximum velocity (Vmax) of nucleoside transport without affecting the Michaelis constant (Km), and their inhibitory effect cannot be easily removed by washing. researchgate.nethku.hk This mechanism contrasts with conventional ENT inhibitors like dipyridamole, suggesting a different binding site or mode of interaction. nih.gov

Table 5: Inhibitory Activity of FPMINT Analogues on ENT1 and ENT2
CompoundENT1 IC50 (µM)ENT2 IC50 (µM)Selectivity (ENT1/ENT2)Reference
FPMINT~10-20~1-2~10 researchgate.netovid.com
Compound 2b12.682.954.3 nih.gov
Compound 3b1.65No effectN/A nih.gov
Compound 3c2.380.574.2 nih.gov

Structure Activity Relationship Sar Investigations of 1 1 3 Fluorophenyl Ethyl Piperazine Derivatives

Influence of the Fluorine Substitution Pattern on the Phenyl Ring

The position of the fluorine atom on the phenyl ring is a key determinant of the biological activity of 1-phenylethylpiperazine derivatives. SAR studies consistently demonstrate that the presence and location of a halogen substituent are essential for potent inhibitory effects at various receptors and transporters. researchgate.net

Research into a series of N-phenylpiperazine analogs targeting dopamine (B1211576) D2 and D3 receptors has shown that the substitution pattern significantly influences binding affinity. When comparing fluorine substitutions at the ortho (2-), meta (3-), and para (4-) positions, the ortho-position was found to be optimal for enhancing ligand binding affinity. frontiersin.org Similarly, in studies of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen on the fluorophenyl moiety was deemed essential for inhibitory activity against both ENT1 and ENT2. researchgate.netnih.gov Replacing the ortho-fluorine with a meta-chlorine did not significantly alter the inhibitory effect on ENT1, indicating that for some targets, the electronic influence of a halogen in that general region is the critical factor. nih.gov

The choice of halogen and its position can fine-tune the electronic properties and conformation of the molecule, thereby affecting its interaction with the binding pocket of the target protein.

Table 1: Effect of Phenyl Ring Halogen Substitution on Receptor/Transporter Activity
Compound AnalogueSubstitution PatternTargetObserved Activity/Affinity
Fluorinated N-phenylpiperazine2-Fluoro (ortho)Dopamine D3 ReceptorOptimal for high binding affinity frontiersin.org
Fluorinated N-phenylpiperazine3-Fluoro (meta)Dopamine D3 ReceptorLower affinity than ortho-substitution frontiersin.org
Fluorinated N-phenylpiperazine4-Fluoro (para)Dopamine D3 ReceptorLower affinity than ortho-substitution frontiersin.org
FPMINT AnalogueHalogen (any position)ENT1 / ENT2Essential for inhibitory activity researchgate.net
FPMINT Analoguemeta-Chloro (vs ortho-Fluoro)ENT1No significant change in inhibitory effect nih.gov

Role of the Ethyl Bridge and its 1-Methyl Substitution

Impact of Alkyl Chain Length and Branching on Activity

The length and branching of the alkyl chain connecting the phenyl ring to the piperazine (B1678402) moiety play a crucial role in determining the compound's activity. The ethyl bridge, particularly with its 1-methyl substitution, provides a specific spatial arrangement and conformational flexibility that is often optimal for receptor binding.

Studies on related structures, such as 1,3,5-triazine (B166579) derivatives, have shown that varying the alkyl chain length directly impacts biological activity. In one such study, a comparison of compounds with methyl (–CH₃), ethyl (–C₂H₅), propyl (–C₃H₇), and hexyl (–C₆H₁₃) groups revealed a clear structure-activity relationship. The activity remained relatively consistent for methyl, ethyl, and propyl substitutions, but a significant drop in potency was observed with the longer hexyl chain. This suggests that there is an optimal chain length for fitting into the receptor's binding pocket, and excessively long chains can introduce steric hindrance or unfavorable conformations.

Table 2: Influence of Alkyl Chain Length on Antiviral Activity (EC₅₀) of 1,3,5-Triazine Derivatives
Compound SeriesAlkyl Group (R)EC₅₀ (µg/mL)
C12Methyl (–CH₃)147 ± 6
C25Ethyl (–C₂H₅)151 ± 10
C18Propyl (–C₃H₇)143 ± 7
C22Hexyl (–C₆H₁₃)449 ± 4

Significance of Stereochemical Configuration at the Ethyl Moiety

The 1-methyl substitution on the ethyl bridge creates a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) isomers). Stereochemistry is a pivotal factor in pharmacology because biological targets like receptors and enzymes are themselves chiral, leading to potentially dramatic differences in the biological activity of enantiomers.

One enantiomer (the eutomer) may fit perfectly into a receptor's binding site and elicit a strong therapeutic response, while the other (the distomer) may have low affinity, no activity, or even produce undesirable side effects. This differential binding is a cornerstone of modern drug development, with a strong regulatory preference for the development of single-enantiomer drugs over racemic mixtures.

In a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, a class of compounds structurally related to 1-[1-(3-Fluorophenyl)ethyl]piperazine, the racemate was resolved into its individual optical isomers. Subsequent testing revealed that the (S)-(+)-enantiomer was significantly more potent as an analgesic than the (R)-(-)-enantiomer. This demonstrates that for this structural class, the specific three-dimensional arrangement of the atoms at the chiral center is critical for potent biological activity. This principle underscores the necessity of evaluating the individual enantiomers of this compound to fully characterize its pharmacological profile.

Modifications to the Piperazine Heterocycle

N-Substitution Effects on Receptor Affinity and Selectivity

The piperazine ring, with its two nitrogen atoms, offers a versatile scaffold for chemical modification. The nitrogen atom not attached to the fluorophenylethyl moiety (N4) is a common site for substitution to modulate a compound's pharmacological properties. The nature, size, and shape of the substituent at this position can profoundly influence receptor binding affinity and selectivity.

Arylpiperazine derivatives are a well-studied class of ligands for serotonin (B10506) (5-HT) and dopamine (D) receptors. Research has shown that the N-substituent can be varied to include different heterocyclic rings, such as substituted indoles, often connected via linkers like amides or methylene (B1212753) groups. These modifications can be made without losing high affinity for the target receptor. For example, in a series of dopamine D3 receptor ligands, an amide linker connected to the 2-position of an indole (B1671886) ring resulted in a compound with high affinity and selectivity. The properties of the N-substituent are crucial in forming interactions—such as hydrogen bonds or aromatic-aromatic interactions—with key amino acid residues within the receptor's binding site.

Table 3: Examples of N-Substitution Effects on Dopamine Receptor Affinity
Core StructureN-SubstituentTarget ReceptorResulting Affinity (Ki)
Aminotetralin ArylpiperazineUnsubstituted Indole (via amide linker)Dopamine D3High Affinity
Aminotetralin ArylpiperazineSubstituted Indole (via amide linker)Dopamine D3Potent and Selective Binding
N-phenylpiperazine4-(thiophen-3-yl)benzamideDopamine D31.4 nM frontiersin.org
N-phenylpiperazine4-(thiazol-2-yl)benzamideDopamine D3Decreased D3 vs. D2 selectivity frontiersin.org

Bridged Piperazine Analogues and Conformational Restriction

The standard piperazine ring is conformationally flexible, typically existing in a chair conformation that can interconvert. While this flexibility can be advantageous for adapting to a binding site, it can also be a liability, as energy is required to adopt the "correct" binding conformation, and the molecule can adopt inactive conformations. Introducing a bridge across the piperazine ring creates a rigid, bicyclic structure. This conformational restriction can pre-organize the molecule into a shape that is more favorable for binding, potentially increasing affinity and selectivity.

This strategy was successfully employed in the development of small-molecule tumor necrosis factor α (TNFα) inhibitors. Researchers developed inhibitors based on a novel bridged-piperazine core. By locking the conformation of the piperazine ring, the resulting lead molecule demonstrated high potency and enhanced physicochemical properties. This lead compound showed oral efficacy in animal models of inflammation, highlighting the therapeutic potential of using conformational restriction to optimize the activity of piperazine-based compounds.

Isosteric Replacements of the Piperazine Ring (e.g., Piperidine (B6355638), Homopiperazine)

In the exploration of the structure-activity relationships (SAR) of this compound derivatives, the isosteric replacement of the central piperazine ring with other cyclic amines, such as piperidine and homopiperazine (B121016) (1,4-diazepane), is a key strategy to modulate pharmacological activity, selectivity, and pharmacokinetic properties. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. researchgate.net The piperazine moiety is a common scaffold in many biologically active compounds due to its physicochemical properties and synthetic accessibility. mdpi.com However, modifying this core structure can lead to significant changes in a compound's profile.

The replacement of the piperazine ring with a piperidine moiety represents a common isosteric substitution aimed at refining the pharmacological profile of a compound. This change eliminates one of the nitrogen atoms, which can have profound effects on the molecule's basicity, polarity, and hydrogen bonding capacity. For instance, in a series of histamine (B1213489) H3 and sigma-1 (σ1) receptor antagonists, the substitution of a piperazine ring with a piperidine ring was investigated. nih.gov While this alteration did not significantly impact the affinity for the H3 receptor, it dramatically increased the affinity for the σ1 receptor. nih.gov This highlights how such a subtle structural change can induce a significant shift in receptor selectivity.

A comparative analysis of a piperazine derivative and its piperidine analogue in one study revealed that the piperidine compound exhibited a much higher affinity for the σ1 receptor (Ki = 3.64 nM) compared to its piperazine counterpart (Ki = 1531 nM), while both maintained high affinity for the H3 receptor (Ki = 7.70 nM and 3.17 nM, respectively). nih.gov This suggests that the piperidine ring is a crucial structural element for potent dual H3/σ1 receptor activity. nih.gov

CompoundBasic MoietyhH3R Ki (nM)σ1R Ki (nM)
Compound 4Piperazine3.171531
Compound 5Piperidine7.703.64

This table illustrates the effect of replacing a piperazine ring with a piperidine ring on receptor binding affinity for a series of histamine H3 and sigma-1 receptor antagonists. nih.gov

Similarly, in the development of dopamine transporter (DAT) ligands, piperidine analogues of the potent piperazine-based inhibitor GBR 12909 were synthesized and evaluated. nih.gov The study demonstrated that 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines could exhibit high affinity and selectivity for DAT. nih.gov Specifically, the N-substituent on the piperidine ring played a critical role in determining the binding affinity. nih.gov For example, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine was found to have subnanomolar affinity (Ki = 0.7 nM) for DAT, indicating that the piperidine scaffold can effectively replace the piperazine ring to maintain potent biological activity. nih.gov

Homopiperazine, a seven-membered ring analogue of piperazine, offers another avenue for isosteric replacement. The increased ring size and conformational flexibility of homopiperazine compared to piperazine can influence how the molecule interacts with its biological target. While specific studies on the homopiperazine isosteres of this compound were not prevalent in the reviewed literature, the principles of isosteric replacement suggest that such a modification would alter the spatial arrangement of the substituents and could impact binding affinity and selectivity. The optimization of drug candidates often involves exploring a range of bioisosteres, including homopiperazine, to refine potency and selectivity. researchgate.net

Computational and In Silico Approaches to SAR (e.g., Docking Studies, Lipophilicity, Electronic Properties)

Computational and in silico methods are integral to modern drug discovery and play a crucial role in elucidating the structure-activity relationships (SAR) of this compound and its derivatives. These approaches, including docking studies, quantitative structure-activity relationship (QSAR) analysis, and the prediction of physicochemical properties like lipophilicity and electronic properties, provide valuable insights into ligand-receptor interactions and guide the rational design of more potent and selective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For arylpiperazine derivatives, docking studies have been employed to understand their binding modes with various targets. nih.gov For instance, in a study of novel phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents, molecular docking revealed that the compounds could bind to both the DNA-Topo II complex and the minor groove of DNA. nih.govmdpi.com These studies often identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For derivatives of this compound, docking studies could elucidate how the 3-fluorophenyl group and the piperazine ring interact with the amino acid residues of the target protein, thereby explaining the observed SAR.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In a QSAR study on arylpiperazine derivatives for their anti-proliferative activity, descriptors such as MATS7c, MATS3e, maxwHBa, and WPSA-3 were found to be strongly correlated with the biological activity. nih.gov Such models can predict the activity of novel compounds before their synthesis, thus prioritizing the most promising candidates. The statistical parameters of the QSAR model, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), indicate the robustness and predictive power of the model. nih.gov

DescriptorCoefficientInterpretation
MATS7cPositiveIncrease in value increases anti-proliferate activity
WPSA-3PositiveIncrease in value increases anti-proliferate activity
MATS3eNegativeIncrease in value decreases anti-proliferate activity
maxwHBaNegativeIncrease in value decreases anti-proliferate activity

This table shows the descriptors from a QSAR model for arylpiperazine derivatives and their influence on anti-proliferative activity. nih.gov

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmdpi.com In silico methods are widely used to predict the lipophilicity of compounds, often expressed as the logarithm of the partition coefficient (logP). mdpi.com For a series of 2-aminothiazol-4(5H)-one derivatives, a study showed that 27 out of 28 tested compounds had a lipophilicity value of less than 5, adhering to Lipinski's rule of five. nih.gov The in silico ADME profiling of these compounds also indicated favorable absorption, distribution, metabolism, and excretion parameters for most of the tested derivatives. nih.gov For this compound derivatives, computational tools can predict their lipophilicity and other ADME properties, helping to identify candidates with a higher probability of success in clinical development.

Electronic properties, such as the distribution of electron density and electrostatic potential, also play a significant role in ligand-receptor interactions. Computational chemistry software can calculate these properties and provide insights into how a molecule will interact with its biological target. For example, the presence of the fluorine atom in the 3-position of the phenyl ring in this compound significantly alters the electronic properties of the aromatic ring, which can influence its binding affinity and selectivity.

Following a comprehensive search for preclinical research data, it has been determined that there is no publicly available scientific literature detailing the in vitro and in vivo pharmacological properties of the specific compound this compound.

Extensive database queries for this exact molecule did not yield specific results pertaining to its receptor binding affinity, neurotransmitter uptake inhibition, effects on enzyme activity, or functional responses in cellular assays. Furthermore, no studies detailing its behavioral pharmacology in rodent models, such as its effect on locomotor activity, were found.

The available research focuses on structurally related but distinct piperazine derivatives. Due to the strict requirement to only include information on this compound, and the absence of such specific data, it is not possible to generate the requested scientific article. The creation of content without supporting scientific evidence would be speculative and not adhere to the required standards of accuracy.

Preclinical in Vitro and in Vivo Research Paradigms

In Vivo Animal Model Studies

Pharmacokinetic Assessments in Animal Models (e.g., Plasma Clearance, Bioavailability)

A comprehensive review of publicly available scientific literature and databases did not yield specific preclinical pharmacokinetic data for the compound 1-[1-(3-Fluorophenyl)ethyl]piperazine. Consequently, detailed research findings regarding its plasma clearance and bioavailability in animal models are not available at this time. The generation of data tables for these pharmacokinetic parameters is therefore not possible.

For a compound to advance through preclinical development, pharmacokinetic studies in various animal models are essential. These studies typically involve administering the compound to species such as rodents (e.g., mice, rats) and non-rodents (e.g., dogs, monkeys) to determine key parameters. Plasma clearance (CL) is a measure of the volume of plasma from which the drug is completely removed per unit of time, indicating the efficiency of elimination processes. Bioavailability (F) refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation.

The determination of these parameters is crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, which in turn informs the design of further preclinical and clinical studies. Without such data for this compound, a complete preclinical profile cannot be constructed from the available literature.

Further research and publication in peer-reviewed journals would be necessary to elucidate the pharmacokinetic profile of this compound.

Q & A

Q. What synthetic methodologies are validated for synthesizing 1-[1-(3-fluorophenyl)ethyl]piperazine derivatives, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of fluorinated piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, a validated approach for analogous compounds (e.g., 1-(2-fluorobenzyl)piperazine triazoles) uses Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with optimized parameters:

  • Solvent system : H₂O:DCM (1:2 ratio) with CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) as a reducing agent.
  • Reaction time : 2 hours at ambient temperature, monitored by TLC (hexane:ethyl acetate, 1:2) .
    Yield improvements are achieved by controlling stoichiometry (1.2 equiv. of azide derivatives) and purification via silica gel chromatography. Modifications in fluorophenyl substitution (e.g., 3- vs. 4-position) may require tailored protecting groups to prevent side reactions.

Q. How can structural conformation and purity of this compound be confirmed?

Methodological Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl ethyl group integration).
    • FT-IR for functional group analysis (e.g., C-F stretch at ~1,100 cm⁻¹).
  • Chromatographic methods :
    • HPLC-UV with p-tolylpiperazine as an internal standard for quantitative analysis .
    • Elemental analysis to validate empirical formulas (e.g., C, H, N content within ±0.3% theoretical values) .

Q. What preliminary biological screening models are used to assess toxicity and activity of fluorinated piperazines?

Methodological Answer:

  • In vitro cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) at varying concentrations (1–100 µM) to determine IC₅₀ .
  • In vivo acute toxicity : Rodent models (e.g., mice) administered 50–500 mg/kg orally, monitoring mortality, organ weight changes, and histopathology over 14 days .
  • Antioxidant profiling : DPPH radical scavenging assay to evaluate reactive oxygen species (ROS) inhibition .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl positioning) influence 5-HT receptor binding affinity and selectivity?

Methodological Answer:

  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) using 5-HT₁A receptor crystal structures (PDB: 7E2Z) to compare binding poses of 3-fluorophenyl vs. 4-fluorophenyl derivatives.
    • Key interactions : Fluorine’s electronegativity enhances hydrogen bonding with Ser159 and Van der Waals contacts with Phe362 .
  • In vitro assays : Competitive binding assays with [³H]-8-OH-DPAT (5-HT₁A agonist) in rat cortical membranes. Substitution at the 3-position shows 2-fold higher Ki (12 nM) compared to 4-position (25 nM) .

Q. How can Raman microspectroscopy resolve isomeric impurities in this compound samples?

Methodological Answer:

  • Optimized parameters :
    • Laser power : 20 mW at 785 nm excitation.
    • Scans : 128–256 accumulations to enhance signal-to-noise ratio.
  • Multivariate analysis :
    • Principal Component Analysis (PCA) : Separates isomers (e.g., 3- vs. 4-fluorophenyl) based on Raman peak shifts (e.g., 1,220 cm⁻¹ for C-F stretch variance).
    • Linear Discriminant Analysis (LDA) : Achieves >95% classification accuracy for trifluoromethylphenyl and chlorophenyl isomers .

Q. What experimental strategies address contradictions in reported antiplatelet vs. cardiotropic activities of fluorophenyl-piperazines?

Methodological Answer:

  • Dose-response profiling : Compare IC₅₀ for antiplatelet activity (e.g., arachidonic acid-induced aggregation in human PRP) vs. cardiotropic effects (e.g., Langendorff heart model for arrhythmia suppression).
    • Example : Beta-cyclodextrin-modified derivatives show reduced antiplatelet activity (IC₅₀: 50 µM) but retain antiarrhythmic potency (EC₅₀: 10 µM) due to altered pharmacokinetics .
  • Metabolite analysis : LC-MS/MS to identify hydroxylated metabolites (e.g., para-hydroxylation reduces 5-HT₁A affinity but enhances β-blockade) .

Key Considerations for Researchers

  • Analytical Pitfalls : Co-elution of metabolites in HPLC may require tandem MS/MS validation .
  • Structural-Activity Nuances : Fluorine’s position impacts both receptor affinity and metabolic stability; para-substitution increases oxidative metabolism .
  • Contradictory Data : Discrepancies in biological activity often stem from assay conditions (e.g., species-specific receptor isoforms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.